1,1'-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole)
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Overview
Description
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) is a compound that features a trifluoromethyl group attached to a phenylene ring, which is further connected to two imidazole rings
Preparation Methods
The synthesis of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-(trifluoromethyl)-1,3-phenylenediamine.
Cyclization: The diamine undergoes cyclization with glyoxal or other suitable aldehydes to form the imidazole rings.
Chemical Reactions Analysis
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole rings can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions: Typical reagents include trifluoromethylating agents, oxidizing agents, and reducing agents. .
Scientific Research Applications
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It affects pathways related to cell growth, apoptosis, and microbial metabolism, making it effective against a range of pathogens.
Comparison with Similar Compounds
1,1’-(5-(Trifluoromethyl)-1,3-phenylene)bis(1H-imidazole) can be compared with other similar compounds:
Properties
Molecular Formula |
C13H9F3N4 |
---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
1-[3-imidazol-1-yl-5-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C13H9F3N4/c14-13(15,16)10-5-11(19-3-1-17-8-19)7-12(6-10)20-4-2-18-9-20/h1-9H |
InChI Key |
TXIUSTMQRBRRIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3 |
Origin of Product |
United States |
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